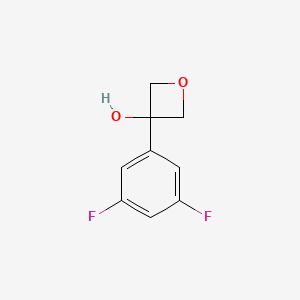

3-(3,5-Difluorophenyl)oxetan-3-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-difluorophenyl)oxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c10-7-1-6(2-8(11)3-7)9(12)4-13-5-9/h1-3,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCUIDNMEKWIBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=CC(=C2)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Rise of the Oxetane Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 3-(3,5-Difluorophenyl)oxetan-3-ol: Properties, Synthesis, and Applications in Drug Discovery

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern drug discovery.[1][2] Its value lies in its unique combination of properties: a compact, three-dimensional structure, low molecular weight, and high polarity.[1] Medicinal chemists increasingly employ oxetanes as versatile bioisosteres, strategically replacing common functional groups to enhance the physicochemical and pharmacokinetic profiles of drug candidates.[1][3] They are particularly effective as hydrophilic surrogates for gem-dimethyl groups and as stable replacements for metabolically labile carbonyl groups.[1][3][4] This strategic incorporation can lead to marked improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[1][5][6]

This guide focuses on a specific, highly valuable building block: This compound . This compound combines the beneficial properties of the oxetane core with the unique electronic and metabolic attributes of a 3,5-difluorophenyl substituent. The difluoro substitution pattern is a well-established strategy in medicinal chemistry to block metabolic oxidation and modulate protein-ligand interactions through hydrogen bonding or dipole interactions. This technical guide provides an in-depth analysis of its chemical properties, a detailed protocol for its synthesis, an overview of its reactivity, and a discussion of its strategic application in the design of next-generation therapeutics.

PART 1: Core Physicochemical and Spectroscopic Properties

The distinct structural features of this compound govern its physical behavior and spectroscopic signature. The combination of the strained, polar oxetane ring, the tertiary alcohol, and the electron-withdrawing difluorinated aromatic ring results in a unique set of properties crucial for its application as a synthetic building block.

Physicochemical Data Summary

A compilation of the core physicochemical properties is presented below. These values are critical for designing reaction conditions, purification strategies, and for computational modeling in drug design programs.

| Property | Value | Source |

| CAS Number | 1395281-64-7 | [7][8] |

| Molecular Formula | C₉H₈F₂O₂ | [8][9] |

| Molecular Weight | 186.16 g/mol | [8][9] |

| Appearance | (Predicted) White to off-white solid | General chemical knowledge |

| Boiling Point | Not available | |

| Storage | Inert atmosphere, 2-8°C | [8] |

| SMILES | OC1(C2=CC(F)=CC(F)=C2)COC1 | [8] |

Spectroscopic Profile (Predicted)

Detailed experimental spectral data for this specific molecule is not widely published. However, based on its structure, a characteristic spectroscopic profile can be predicted. This information is invaluable for reaction monitoring and structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and oxetane protons.

-

The two equivalent protons on the oxetane ring (CH₂) would likely appear as a multiplet or two distinct doublets due to geminal coupling, typically in the range of δ 4.5-5.0 ppm.

-

The aromatic protons would present as two signals: a triplet for the proton at the 4-position of the phenyl ring and a doublet for the two protons at the 2- and 6-positions, likely between δ 6.8-7.5 ppm.

-

A broad singlet corresponding to the hydroxyl proton (-OH) would also be present, which would be exchangeable with D₂O.[10]

-

-

¹³C NMR: The carbon NMR would be characterized by:

-

A quaternary carbon signal for C3 of the oxetane ring (bearing the -OH and aryl group), likely around δ 75-85 ppm.

-

A signal for the two equivalent oxetane methylene carbons (C2 and C4) around δ 80-90 ppm.

-

Multiple signals in the aromatic region (δ 100-165 ppm), showing characteristic C-F coupling. The carbons directly bonded to fluorine would exhibit large one-bond coupling constants (¹JCF).

-

-

IR Spectroscopy: The infrared spectrum would be dominated by a strong, broad absorption band for the O-H stretch of the tertiary alcohol, typically in the 3600-3200 cm⁻¹ region.[11] Strong C-O stretching vibrations for the ether and alcohol would be visible in the 1200-1000 cm⁻¹ range. Characteristic C-F stretching bands would appear in the 1350-1100 cm⁻¹ region.

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z 186. The fragmentation pattern would likely involve loss of small neutral molecules such as water (H₂O) or formaldehyde (CH₂O) from the oxetane ring.

PART 2: Synthesis and Methodologies

The most direct and widely employed method for synthesizing 3-aryl-oxetan-3-ols is through the nucleophilic addition of an organometallic reagent to oxetan-3-one.[12] The Grignard reaction, a classic and robust C-C bond-forming reaction, is ideally suited for this transformation.[13][14]

Workflow: Grignard Addition to Oxetan-3-one

The synthesis is a two-step process: (1) formation of the 3,5-difluorophenylmagnesium bromide Grignard reagent, and (2) its subsequent reaction with oxetan-3-one, followed by an aqueous workup.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for Grignard additions to oxetanones.[12][14]

Materials:

-

1-Bromo-3,5-difluorobenzene

-

Magnesium turnings

-

Iodine (one crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Oxetan-3-one

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Standard glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)

Step 1: Formation of 3,5-Difluorophenylmagnesium Bromide

-

Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small crystal of iodine.

-

Add a small portion of anhydrous THF to cover the magnesium.

-

Dissolve 1-bromo-3,5-difluorobenzene (1.0 eq.) in anhydrous THF and add it to the dropping funnel.

-

Add a small amount of the bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Causality: The iodine crystal activates the magnesium surface by etching away the passivating oxide layer, facilitating the insertion of magnesium into the C-Br bond. Anhydrous conditions are critical as Grignard reagents are strong bases and will be quenched by protic solvents like water.[13]

-

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the resulting dark grey-brown solution at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

Step 2: Reaction with Oxetan-3-one and Workup

-

In a separate flame-dried flask under nitrogen, dissolve oxetan-3-one (1.1 eq.) in anhydrous THF.

-

Cool this solution to 0 °C using an ice bath.

-

Add the prepared Grignard reagent solution dropwise to the oxetan-3-one solution via cannula or dropping funnel, maintaining the temperature at 0 °C.

-

Causality: The reaction is exothermic. Slow addition at low temperature controls the reaction rate, preventing side reactions and potential degradation of the strained oxetane ring.

-

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and quench it by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Causality: Saturated NH₄Cl is a mild acidic quenching agent that protonates the intermediate magnesium alkoxide to form the final alcohol product while neutralizing any unreacted Grignard reagent. It is preferred over strong acids which could promote ring-opening of the oxetane.[5]

-

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound.

PART 3: Reactivity and Applications in Drug Discovery

The chemical behavior of this compound is dictated by the interplay between the strained oxetane ring, the tertiary alcohol, and the difluorophenyl moiety. This reactivity profile is key to its utility as a versatile intermediate.

Key Reactions and Stability

-

Ring-Opening Reactions: The primary reactivity of the oxetane core involves its susceptibility to ring-opening under acidic conditions.[5] Protonation of the ether oxygen activates the ring toward nucleophilic attack, yielding 1,3-diol derivatives. This reaction pathway limits the use of strong acidic conditions in subsequent synthetic steps.[12]

-

Reactions of the Tertiary Alcohol: The hydroxyl group can undergo standard alcohol reactions, such as O-alkylation or esterification, to introduce further diversity. However, these reactions must be performed under basic or neutral conditions to preserve the integrity of the oxetane ring.

-

Influence of the Difluorophenyl Group: The strongly electron-withdrawing nature of the 3,5-difluorophenyl group increases the acidity of the tertiary alcohol compared to its non-fluorinated analog. It also electronically deactivates the aromatic ring towards electrophilic substitution.

Caption: Acid-catalyzed ring-opening of the oxetane.

Strategic Value in Medicinal Chemistry

The incorporation of the this compound scaffold into a drug candidate can profoundly and predictably improve its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

-

Improving Solubility and Reducing Lipophilicity: A primary application is to replace lipophilic groups like gem-dimethyl or tert-butyl. The oxetane introduces a polar ether linkage and a hydrogen bond-accepting oxygen atom, which can significantly enhance aqueous solubility and reduce lipophilicity (LogD).[1][6] This is a critical advantage for improving the oral bioavailability of drug candidates.

-

Blocking Metabolic Hotspots: The 3,5-difluoro substitution on the phenyl ring is a classic strategy to block cytochrome P450-mediated aromatic hydroxylation, a common metabolic pathway that leads to rapid drug clearance. This enhances the metabolic stability and half-life of the compound.

-

Modulating Basicity (pKa): When placed near a basic nitrogen atom, the strong electron-withdrawing effect of the oxetane's oxygen can significantly lower the pKa of the amine (by up to 2.7 units if alpha to the amine).[1][2] This is a powerful tactic to mitigate issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[6]

-

Vectorial Exit into 3D Space: The rigid, sp³-hybridized nature of the oxetane ring projects the difluorophenyl group into a well-defined vector in three-dimensional space. This provides a rigid scaffold for optimizing interactions with protein binding pockets, often leading to improved potency and selectivity.

Caption: Oxetane as a bioisostere for a gem-dimethyl group.

Conclusion

This compound is more than just a chemical compound; it is a sophisticated design element for the modern medicinal chemist. It synergistically combines the solubility-enhancing and metabolically robust nature of the oxetane ring with the proven metabolic blocking capabilities of the 3,5-difluorophenyl group. Its synthesis is straightforward via established organometallic chemistry, making it an accessible and highly valuable building block for drug discovery programs. As researchers continue to push the boundaries of chemical space to find safer and more effective medicines, the strategic deployment of meticulously designed scaffolds like this compound will undoubtedly play a pivotal role in the development of future therapeutics.

References

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]

-

Huang, G., Hucek, D. G., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

-

Wuitschik, G., Rogers-Evans, M., & Müller, K., et al. (2012). Oxetanes as Unique Building Blocks in Medicinal Chemistry. J-Stage. [Link]

-

ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. The Royal Society of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. [Link]

-

Xu, T., Leng, X., Huang, S., & Wang, X. (2016). Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

-

University of Notre Dame. (2022). Organic Structure Elucidation Workbook. University of Notre Dame. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. researchgate.net [researchgate.net]

- 4. atlantis-press.com [atlantis-press.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arctomsci.com [arctomsci.com]

- 8. arctomsci.com [arctomsci.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. structureworkbook.nd.edu [structureworkbook.nd.edu]

- 11. rsc.org [rsc.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Grignard Reaction [organic-chemistry.org]

A Senior Application Scientist's Guide to 3-(3,5-Difluorophenyl)oxetan-3-ol (CAS: 1395281-64-7): A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of modern medicinal chemistry, success is often defined by the strategic design of molecules that balance potency with optimal pharmacokinetic properties. 3-(3,5-Difluorophenyl)oxetan-3-ol, identified by its CAS number 1395281-64-7, has emerged as a particularly valuable building block for drug development professionals.[1][2][3] This guide provides an in-depth technical overview of this compound, moving beyond simple data to explain the scientific rationale behind its synthesis and application.

The power of this molecule lies in the synergistic combination of two distinct, high-value motifs: the oxetane ring and the 3,5-difluorophenyl group . The oxetane moiety, a four-membered ether, is a proven tool for enhancing the aqueous solubility, metabolic stability, and conformational profile of drug candidates.[4] Simultaneously, the strategic placement of two fluorine atoms on the phenyl ring serves to block common sites of metabolic attack and can enhance target binding affinity.[5][6] This guide will dissect these components, present a logical synthetic strategy, and provide a field-proven experimental protocol to validate the compound's utility in a preclinical setting.

Physicochemical and Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its application. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1395281-64-7 | [1][7] |

| Molecular Formula | C₉H₈F₂O₂ | [1][3][7] |

| Molecular Weight | 186.16 g/mol | [1][3][7] |

| SMILES | OC1(C2=CC(F)=CC(F)=C2)COC1 | [1][7] |

| MDL Number | MFCD23703311 | [1][2] |

| Physical Form | Solid | |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

The Rationale in Drug Design: A Tale of Two Motifs

The utility of this compound is not accidental; it is a product of deliberate chemical design that addresses common challenges in drug discovery.

The Oxetane Moiety: A Bioisosteric Advantage

The oxetane ring is increasingly employed as a "bioisostere" for more common, and often problematic, functional groups like gem-dimethyl or carbonyl groups.[4] A bioisosteric replacement is a powerful strategy where one functional group is swapped for another to improve a molecule's properties without losing its desired biological activity.

Causality: The replacement of a lipophilic gem-dimethyl group with a more polar, three-dimensional oxetane can lead to profound improvements in:

-

Aqueous Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving interaction with water and thereby enhancing solubility—a critical factor for oral bioavailability.

-

Metabolic Stability: Carbonyl groups are often susceptible to reduction by metabolic enzymes. The oxetane ring is a more stable surrogate, reducing the rate of metabolic clearance.[4]

-

Lipophilicity (LogP): The oxetane motif can subtly modulate a compound's lipophilicity, helping to achieve the optimal balance required for membrane permeability and low off-target toxicity.[4]

Caption: Bioisosteric replacement strategy using the oxetane motif.

The 3,5-Difluorophenyl Group: A Metabolic Shield

The introduction of fluorine into drug candidates is a well-established and highly effective strategy in medicinal chemistry.[5] The 3,5-difluoro substitution pattern is particularly advantageous.

Causality:

-

Blocking Metabolic Oxidation: Aromatic rings are common sites of metabolism by cytochrome P450 (CYP) enzymes, which hydroxylate electron-rich positions. The strong electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, making it less susceptible to oxidative metabolism. The 3 and 5 positions are common metabolic "hotspots," and their fluorination acts as a metabolic shield, increasing the compound's half-life.[8]

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions (e.g., with backbone amides) or orthogonal multipolar interactions with the target protein, potentially increasing binding affinity and potency.[5] The difluorophenyl group on diflunisal, for example, contributes to its improved anti-inflammatory activity.[6]

Synthesis and Retrosynthetic Analysis

A robust and logical synthetic route is essential for the practical application of any building block. The synthesis of this compound can be logically approached via the reaction of an organometallic reagent with an oxetanone precursor.

Retrosynthetic Analysis

A retrosynthetic approach simplifies the structure to readily available starting materials. The tertiary alcohol of the target molecule is a key disconnection point, suggesting a Grignard reaction.

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Protocol

This protocol describes a plausible, two-step synthesis from commercially available precursors.

-

Preparation of 3,5-Difluorophenylmagnesium bromide (Grignard Reagent):

-

Rationale: This step creates the nucleophilic aryl species required to attack the oxetanone electrophile.

-

Procedure: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings. Add a solution of 1-bromo-3,5-difluorobenzene in anhydrous tetrahydrofuran (THF) dropwise. A small iodine crystal can be added to initiate the reaction. The reaction is typically exothermic and may require gentle heating to start, followed by cooling to maintain a gentle reflux. The reaction is complete upon consumption of the magnesium metal.

-

-

Reaction with Oxetan-3-one:

-

Rationale: This is the key bond-forming step to construct the final product. Oxetan-3-one is a strained ketone, making its carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[9]

-

Procedure: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. To this, add a solution of oxetan-3-one in anhydrous THF dropwise, maintaining the temperature below 5°C. The reaction is highly exothermic and requires careful temperature control to prevent side reactions. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

-

Workup and Purification:

-

Rationale: This sequence isolates and purifies the final product.

-

Procedure: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield this compound as a solid.

-

Application in Preclinical Development: The Liver Microsomal Stability Assay

Once synthesized, a key application of this building block is to incorporate it into a lead compound to improve its metabolic stability. The following is a self-validating protocol for assessing this property.

Workflow Overview

This assay measures the rate at which a compound is metabolized by liver enzymes, primarily Cytochrome P450s, which are concentrated in microsomal fractions.[1][10][11] A lower rate of metabolism indicates higher stability.

Caption: Workflow for the in vitro microsomal stability assay.

Detailed Experimental Protocol

| Step | Action | Rationale & Self-Validation |

| 1. Reagent Preparation | Prepare stock solutions: 10 mM test compound in DMSO. Prepare working solutions (e.g., 100 µM) in acetonitrile. Prepare liver microsomes (e.g., human, rat) in phosphate buffer (pH 7.4). Prepare NADPH regenerating system.[10][11] | Trustworthiness: Accurate stock concentrations are critical for reliable data. Using a regenerating system for NADPH ensures the cofactor is not depleted during the incubation, validating the enzymatic activity throughout the experiment. |

| 2. Incubation | In a 96-well plate, pre-warm microsomes and test compound (final concentration 1 µM) at 37°C for 5-10 minutes. Initiate the reaction by adding the NADPH solution.[12] | Expertise: Pre-warming ensures the reaction starts at the correct physiological temperature. The reaction is always initiated by the cofactor, providing a precise start time (T=0). |

| 3. Time-Point Sampling | At designated time points (e.g., 0, 5, 15, 30, 45 min), terminate the reaction in the corresponding wells by adding 2-3 volumes of ice-cold acetonitrile containing a known concentration of an internal standard (a structurally similar, stable compound).[1][12] | Expertise: Staggered time points allow for the calculation of a degradation rate. The internal standard corrects for variations in sample processing and instrument response, which is a key self-validating step. |

| 4. Control Incubations | Run parallel incubations: (A) No NADPH: Test compound + microsomes. (B) No Microsomes: Test compound + buffer + NADPH. | Trustworthiness: Control A validates that degradation is NADPH-dependent (i.e., enzymatic) and not due to chemical instability. Control B ensures the compound is stable in the buffer system. |

| 5. Sample Processing | Seal the plate and vortex vigorously. Centrifuge the plate at high speed (e.g., 4000 g for 20 min) to pellet the precipitated proteins. | Causality: This step removes proteins that would interfere with the LC-MS/MS analysis, ensuring a clean analytical sample. |

| 6. LC-MS/MS Analysis | Carefully transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing its peak area to the internal standard's peak area. | Expertise: LC-MS/MS provides the high sensitivity and specificity required to accurately quantify the low concentrations of the test compound. |

Data Interpretation and Expected Outcomes

The data from the LC-MS/MS analysis is used to plot the natural log of the percent remaining compound versus time. The slope of this line gives the degradation rate constant (k).

Key parameters are calculated:[12]

-

Half-life (t½): t½ = 0.693 / k

-

Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (k / [microsomal protein]) * 1000

A successful application of the this compound moiety would be expected to significantly increase the metabolic stability of a parent compound.

| Compound | Half-life (t½, min) | Intrinsic Clearance (Clint) | Interpretation |

| Parent Drug (e.g., with p-methoxyphenyl) | 8 | 173 µL/min/mg | High Clearance (Metabolically Unstable) |

| Modified Drug (with this compound) | > 60 | < 23 µL/min/mg | Low Clearance (Metabolically Stable) |

Conclusion

This compound is more than just a chemical reagent; it is a sophisticated tool for overcoming fundamental challenges in drug development. By combining the solubility and stability-enhancing properties of the oxetane ring with the metabolic shielding effect of the 3,5-difluorophenyl group, this building block empowers medicinal chemists to rationally design drug candidates with superior ADME profiles. The robust synthetic accessibility and the clear, verifiable impact on metabolic stability make it a privileged scaffold for any researcher, scientist, or drug development professional aiming to create the next generation of therapeutics.

References

- 1. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. arctomsci.com [arctomsci.com]

- 8. mdpi.com [mdpi.com]

- 9. Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. creative-bioarray.com [creative-bioarray.com]

An In-Depth Technical Guide to the Molecular Structure and Properties of 3-(3,5-Difluorophenyl)oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 3-(3,5-difluorophenyl)oxetan-3-ol, a compound of significant interest in modern medicinal chemistry. The strategic incorporation of a 3,5-difluorophenyl moiety onto a tertiary alcohol centered on an oxetane ring presents a unique combination of structural and physicochemical characteristics. This document will delve into the rationale behind its molecular design, a detailed synthetic protocol, and a thorough analysis of its structural features. The insights provided are intended to empower researchers and drug development professionals in leveraging this and similar scaffolds for the creation of novel therapeutics with enhanced pharmacological profiles.

Introduction: The Strategic Convergence of the Oxetane Ring and Difluorophenyl Group

In the landscape of contemporary drug discovery, the pursuit of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. The molecular architecture of this compound is a testament to the power of strategic molecular design, combining two highly valued motifs: the oxetane ring and the difluorinated phenyl group.

The oxetane ring , a four-membered cyclic ether, has emerged as a valuable bioisostere for commonly used functional groups like gem-dimethyl and carbonyl moieties.[1] Its inclusion in a molecule can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[1] The strained nature of the four-membered ring also imparts a distinct three-dimensional character to the molecule, which can be crucial for specific interactions with biological targets.[2]

The 3,5-difluorophenyl group offers a powerful tool for modulating a molecule's electronic and physicochemical properties. The high electronegativity of fluorine can alter pKa, enhance binding affinity through hydrogen bonding and dipole interactions, and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[3][4] The meta-disposition of the fluorine atoms on the phenyl ring creates a unique electronic environment, influencing the overall properties of the molecule.

The combination of these two moieties in this compound results in a scaffold with the potential for improved drug-like properties, making it an attractive building block for the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O₂ | [5] |

| Molecular Weight | 186.16 g/mol | [5] |

| CAS Number | 1395281-64-7 | [5] |

| Appearance | Predicted to be a solid | [6] |

| SMILES | OC1(COC1)C1=CC(F)=CC(F)=C1 | [5] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most effectively achieved through the nucleophilic addition of a 3,5-difluorophenyl organometallic reagent to oxetan-3-one. This method is widely applicable for the synthesis of 3-aryl-oxetan-3-ols and offers a reliable and scalable route.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the target molecule at the C-C bond between the oxetane ring and the phenyl group, leading back to oxetan-3-one and a 3,5-difluorophenyl organometallic species, which can be generated from 1-bromo-3,5-difluorobenzene.

Caption: Retrosynthetic analysis of this compound.

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the synthesis.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol is based on established procedures for the synthesis of analogous 3-aryl-oxetan-3-ols.[7]

Materials:

-

1-Bromo-3,5-difluorobenzene

-

n-Butyllithium (n-BuLi) or Magnesium (Mg) turnings

-

Oxetan-3-one

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Formation of the Organometallic Reagent (via Lithium-Halogen Exchange):

-

To an oven-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add 1-bromo-3,5-difluorobenzene (1.0 eq) to the cooled THF.

-

Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 30-60 minutes. The formation of the organolithium reagent can be monitored by TLC if desired.

-

-

Nucleophilic Addition to Oxetan-3-one:

-

To the freshly prepared organolithium solution at -78 °C, add a solution of oxetan-3-one (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to stir at -78 °C for 1-2 hours.

-

Slowly warm the reaction to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Extraction:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the oxetane and the aromatic protons.

-

Oxetane Protons: The four methylene protons of the oxetane ring are diastereotopic and are expected to appear as two sets of signals, likely multiplets or distinct doublets of doublets, in the region of δ 4.5-5.0 ppm.

-

Aromatic Protons: The 3,5-difluorophenyl group will exhibit two types of protons. The proton at the 4-position (para to the oxetane) will appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the two ortho protons. The two equivalent protons at the 2- and 6-positions (ortho to the oxetane) will appear as a doublet of doublets or a multiplet. These signals are expected in the aromatic region (δ 6.8-7.5 ppm).

-

Hydroxyl Proton: A broad singlet for the hydroxyl proton will be observed, the chemical shift of which will be dependent on the concentration and solvent, typically in the range of δ 2.0-4.0 ppm.

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework.

-

Oxetane Carbons: The tertiary carbon bearing the hydroxyl and phenyl groups (C3) is expected to have a chemical shift in the range of δ 70-80 ppm. The two equivalent methylene carbons of the oxetane ring (C2 and C4) will likely appear as a single peak around δ 80-85 ppm.

-

Aromatic Carbons: The carbon atoms of the difluorophenyl ring will show characteristic chemical shifts, with the carbons directly attached to the fluorine atoms exhibiting large C-F coupling constants. The ipso-carbon (attached to the oxetane) and the other aromatic carbons will appear in the δ 100-165 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Bands in the region of 1400-1600 cm⁻¹.

-

C-O Stretch (Ether and Alcohol): Strong absorptions in the 1000-1300 cm⁻¹ region.

-

C-F Stretch: Strong bands in the 1100-1400 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum (e.g., using electrospray ionization, ESI) would be expected to show the molecular ion peak [M+H]⁺ or [M+Na]⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural and physicochemical properties of this compound make it a highly attractive scaffold for medicinal chemistry programs.

-

Improved Solubility and Permeability: The polar oxetane ring can enhance aqueous solubility, a critical factor for oral bioavailability.[2] The fluorine atoms can modulate lipophilicity, allowing for fine-tuning of the molecule's ability to cross biological membranes.[3]

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups it can replace.[1] The strong C-F bonds of the difluorophenyl group can block potential sites of cytochrome P450-mediated oxidation, thereby increasing the in vivo half-life of a drug candidate.[4]

-

Enhanced Target Engagement: The tertiary alcohol can act as a hydrogen bond donor and acceptor, while the ether oxygen of the oxetane is a good hydrogen bond acceptor. The fluorine atoms can participate in favorable electrostatic interactions with the target protein. These features provide multiple points of interaction for high-affinity binding.

-

Three-Dimensional Diversity: The rigid, puckered structure of the oxetane ring introduces a well-defined three-dimensional vector, which can be exploited to probe the topology of a protein's binding site more effectively than a more flexible acyclic analogue.

Conclusion

This compound represents a sophisticated molecular building block that strategically combines the beneficial properties of an oxetane ring and a difluorinated aromatic system. Its synthesis is achievable through established organometallic chemistry, and its structure offers a compelling array of features for the development of novel therapeutics with improved pharmacological profiles. This guide has provided a detailed overview of its molecular structure, a robust synthetic protocol, and an analysis of its potential applications, with the aim of facilitating its use in advancing the frontiers of drug discovery.

References

-

MDPI. (n.d.). Chemical Space Exploration of Oxetanes. Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol.

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved January 5, 2026, from [Link]

-

PubMed Central. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved January 5, 2026, from [Link]

-

PubMed Central. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved January 5, 2026, from [Link]

-

Bentham Science. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Retrieved January 5, 2026, from [Link]

-

Chemistry World. (n.d.). Putting the F in pharma. Retrieved January 5, 2026, from [Link]

-

ACS Publications. (n.d.). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

-

PubMed. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved January 5, 2026, from [Link]

-

Atlantis Press. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). Oxetan-3-ol. Retrieved January 5, 2026, from [Link]

-

Semantic Scholar. (n.d.). Study on Synthesis Of Oxetan-3-ol. Retrieved January 5, 2026, from [Link]

-

J-STAGE. (n.d.). Oxetanes as Unique Building Blocks in Medicinal Chemistry. Retrieved January 5, 2026, from [Link]

Sources

- 1. Oxetan-3-ol | C3H6O2 | CID 9942117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. arctomsci.com [arctomsci.com]

- 6. 3-(2-chloro-3-fluorophenyl)oxetan-3-ol [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(3,5-Difluorophenyl)oxetan-3-ol

Foreword: The Rising Prominence of the Oxetane Moiety in Modern Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on the synthesis and characterization of 3-(3,5-Difluorophenyl)oxetan-3-ol. The oxetane ring, a four-membered cyclic ether, has emerged from a structural curiosity to a cornerstone motif in contemporary medicinal chemistry.[1][2] Its unique conformational rigidity, low molecular weight, and high polarity make it an attractive bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups.[3][4] The strategic incorporation of oxetanes can significantly enhance the physicochemical properties of drug candidates, leading to improved aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of adjacent functional groups.[2][5] This guide provides a detailed exploration of a specific, fluorinated oxetane derivative, offering both the practical steps for its creation and the analytical methods for its thorough characterization.

I. Strategic Approach to the Synthesis of this compound

The synthesis of this compound is most effectively achieved through a nucleophilic addition of a Grignard reagent to a suitable oxetane precursor. This approach is favored for its reliability and the commercial availability of the starting materials. The overall synthetic strategy is a two-step process, beginning with the readily available oxetan-3-ol.

Step 1: Oxidation of Oxetan-3-ol to Oxetan-3-one

The initial and critical step is the oxidation of oxetan-3-ol to its corresponding ketone, oxetan-3-one. This transformation is foundational as oxetan-3-one serves as the electrophilic partner in the subsequent Grignard reaction. Several oxidation protocols are available, with a common and effective method employing N-chlorosuccinimide (NCS) in the presence of a catalyst.

Experimental Protocol: Synthesis of Oxetan-3-one

-

Reaction Setup: To a solution of oxetan-3-ol (1.0 eq) in dichloromethane (DCM), add N-tert-butylbenzenesulfinamide (catalyst) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Addition of Oxidant: Cool the reaction mixture in a water bath to maintain a temperature of 20-25°C. Add N-chlorosuccinimide (NCS) portion-wise to the stirred solution.

-

Reaction Monitoring: Stir the reaction for 1 hour after the complete addition of NCS. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, filter the reaction mixture to remove solid byproducts. Concentrate the filtrate under reduced pressure. The crude oxetan-3-one can be purified by distillation under reduced pressure to yield a clear liquid.

Step 2: Grignard Reaction of 3,5-Difluorophenylmagnesium Bromide with Oxetan-3-one

The core carbon-carbon bond formation is accomplished via the Grignard reaction. This classic organometallic reaction involves the nucleophilic attack of the Grignard reagent, formed from 1-bromo-3,5-difluorobenzene, on the electrophilic carbonyl carbon of oxetan-3-one. The success of this reaction is highly dependent on maintaining strictly anhydrous conditions, as Grignard reagents are potent bases and will readily react with any protic species, including water.[1][2]

Experimental Protocol: Synthesis of this compound

-

Grignard Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-3,5-difluorobenzene in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is typically initiated by gentle warming and is evidenced by the disappearance of the iodine color and the formation of a cloudy grey solution. Maintain a gentle reflux until the magnesium is consumed.

-

Addition to Oxetan-3-one: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Add a solution of oxetan-3-one in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

-

Reaction Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

II. Comprehensive Characterization of this compound

Thorough characterization is imperative to confirm the structure and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10 | m | 2H | Ar-H (ortho to F) |

| ~6.80 | tt | 1H | Ar-H (para to F) |

| ~4.80 | d | 2H | -O-CH ₂- (oxetane) |

| ~4.60 | d | 2H | -C-CH ₂-O- (oxetane) |

| ~2.50 | s | 1H | -OH |

Rationale for Predicted Shifts: The aromatic protons will appear in the downfield region, with the protons ortho to the fluorine atoms experiencing a different electronic environment than the proton para to the fluorines. The diastereotopic methylene protons of the oxetane ring are expected to appear as two distinct doublets due to their proximity to the chiral center. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (dd) | C -F |

| ~145 (t) | Ar-C -C(OH) |

| ~110 (dd) | Ar-C H (ortho to F) |

| ~105 (t) | Ar-C H (para to F) |

| ~80 | -O-C H₂- |

| ~75 | C -OH |

Rationale for Predicted Shifts: The carbon atoms directly attached to fluorine will exhibit large one-bond carbon-fluorine coupling constants (dd for C-F). The other aromatic carbons will show smaller two- and three-bond couplings. The quaternary carbon of the oxetane ring bearing the hydroxyl and aryl groups will be significantly downfield, as will the methylene carbons of the oxetane ring. Online prediction tools can provide more refined estimates.[6]

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃):

A single resonance is expected for the two equivalent fluorine atoms on the aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| 1620, 1590, 1470 | Medium-Strong | C=C stretch (aromatic) |

| 1150-1050 | Strong | C-F stretch |

| 980-950 | Strong | C-O-C stretch (oxetane ring) |

Rationale for Expected Absorptions: The most prominent peaks will be the broad O-H stretch of the alcohol, the C-F stretches, and the characteristic C-O-C stretch of the strained oxetane ring.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (186.16 g/mol ) is expected, though it may be of low intensity in alcohols.[5]

-

Key Fragments:

-

[M-H₂O]⁺: Loss of water is a common fragmentation pathway for alcohols.

-

[M-C₂H₄O]⁺: Cleavage of the oxetane ring.

-

[C₇H₄F₂O]⁺: Fragment corresponding to the difluorobenzoyl cation.

-

[C₆H₃F₂]⁺: The difluorophenyl cation.

-

Rationale for Fragmentation: The fragmentation of tertiary alcohols is often initiated by the loss of a neutral molecule like water.[8] The strained oxetane ring can also undergo characteristic cleavage.

III. Workflow and Process Visualization

To provide a clear overview of the synthesis and characterization process, the following diagrams illustrate the key workflows.

Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Characterization Workflow

Caption: Analytical workflow for the structural confirmation of the synthesized compound.

IV. Conclusion and Future Perspectives

This guide has detailed a robust and logical pathway for the synthesis and comprehensive characterization of this compound. The strategic use of a Grignard reaction with oxetan-3-one provides an efficient route to this valuable fluorinated building block. The outlined characterization methods, including multinuclear NMR, IR spectroscopy, and mass spectrometry, offer a complete toolkit for verifying the identity and purity of the final product.

The availability of novel, functionalized oxetanes such as the one described herein is crucial for advancing drug discovery programs. These building blocks empower medicinal chemists to explore new chemical space and to fine-tune the properties of lead compounds, ultimately contributing to the development of safer and more effective therapeutics.

V. References

-

Macmillan Group, Princeton University. (n.d.). Supplementary Information. Retrieved from --INVALID-LINK--

-

Jasperse, J. (n.d.). Grignard Reaction. Chem 355. Retrieved from --INVALID-LINK--

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from --INVALID-LINK--

-

Antenucci, A., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. Retrieved from --INVALID-LINK--

-

Wishart, D. S., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 283. Retrieved from --INVALID-LINK--

-

Winthrop University, Department of Chemistry. (2012, January). The Grignard Reaction. CHEM 304. Retrieved from --INVALID-LINK--

-

Singh, R. P., et al. (n.d.). Synthesis of Novel 3-(4-Substitutedaryloxymethyl) Oxetan-3-Ylamines. Connect Journals. Retrieved from --INVALID-LINK--

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from --INVALID-LINK--

-

Organic Chemistry Portal. (n.d.). Synthesis of oxetan-3-ones. Retrieved from --INVALID-LINK--

-

Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Atlantis Press. Retrieved from --INVALID-LINK--

-

Xu, T., et al. (2015). Study on Synthesis Of Oxetan-3-ol. 2nd International Conference on Machinery, Materials Engineering, Chemical Engineering and Biotechnology (MMECEB 2015). Atlantis Press. Retrieved from --INVALID-LINK--

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from --INVALID-LINK--

-

Ye, L., He, W., & Zhang, L. (2010). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. Journal of the American Chemical Society, 132(25), 8550–8551. Retrieved from --INVALID-LINK--

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

-

Biotage. (n.d.). Chemistry Data Sheet. Retrieved from --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). Grignard Reagents. Retrieved from --INVALID-LINK--

-

Reddy, B. V. S., et al. (n.d.). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from --INVALID-LINK--

-

Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill Education.

-

ChemicalBook. (n.d.). Oxetan-3-ol(7748-36-9) 1H NMR spectrum. Retrieved from --INVALID-LINK--

-

Stoyanov, S., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(23), 5576. Retrieved from --INVALID-LINK--

-

Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 3-hexanol [Video]. YouTube. Retrieved from --INVALID-LINK--

-

Robertson, D. L. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from --INVALID-LINK--

-

Lassalas, P., et al. (2016). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 7(11), 1042–1047. Retrieved from --INVALID-LINK--

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from --INVALID-LINK--

-

Lassalas, P., et al. (2016). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. eScholarship. Retrieved from --INVALID-LINK--

-

ChemComplete. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage [Video]. YouTube. Retrieved from --INVALID-LINK--

-

Van der Heiden, E., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid Communications in Mass Spectrometry, 28(9), 1004–1010. Retrieved from --INVALID-LINK--

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from --INVALID-LINK--

-

U.S. Patent No. 4,255,356. (1981). Purification of tertiary amines using an adsorbent. Google Patents. Retrieved from --INVALID-LINK--

-

European Patent No. 0007983A1. (1980). Process for the purification of tertiary amines. Google Patents. Retrieved from --INVALID-LINK--

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. bohr.winthrop.edu [bohr.winthrop.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Visualizer loader [nmrdb.org]

- 7. connectjournals.com [connectjournals.com]

- 8. youtube.com [youtube.com]

3-(3,5-Difluorophenyl)oxetan-3-OL NMR spectral data

An In-Depth Technical Guide to the Predicted NMR Spectral Data of 3-(3,5-Difluorophenyl)oxetan-3-ol

Abstract

This compound is a molecule of significant interest in medicinal chemistry, combining the metabolically robust and solubility-enhancing oxetane scaffold with a difluorophenyl group, a common moiety in drug candidates for modulating electronic properties and metabolic stability.[1][2] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive, predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. In the absence of publicly available experimental spectra, this document synthesizes data from analogous structures and foundational NMR principles to offer a robust, theoretical framework for spectral assignment. We will delve into the rationale behind predicted chemical shifts, explore complex spin-spin coupling patterns arising from proton-proton and proton-fluorine interactions, and outline a rigorous experimental workflow for acquiring and validating this data. This guide is intended to serve as a practical resource for researchers in drug discovery and chemical synthesis, enabling them to identify, characterize, and confirm the structure of this and related molecules with confidence.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to be characterized by distinct signals from the oxetane ring and the 3,5-difluorophenyl group. The presence of a stereocenter at the C3 position renders the methylene protons of the oxetane ring diastereotopic, leading to more complex splitting patterns than a simple triplet.

1.1. Aromatic Region (δ 6.5 – 7.5 ppm)

The 3,5-difluorophenyl group is expected to produce two distinct signals:

-

H4' (para-proton): This proton is flanked by two fluorine atoms, resulting in a triplet multiplicity due to coupling with two equivalent fluorine nuclei (³JHF). Its chemical shift will be the furthest upfield in the aromatic region due to the electron-withdrawing nature of the fluorine atoms.

-

H2'/H6' (ortho-protons): These two protons are chemically equivalent. They will be split by the H4' proton into a doublet (³JHH) and further split by the adjacent fluorine atom into a triplet (⁴JHF). This will result in a complex multiplet, likely a doublet of triplets.

1.2. Aliphatic Region (δ 4.5 – 5.0 ppm and Hydroxyl Proton)

-

Oxetane Protons (H2/H4): The four protons on the oxetane ring are diastereotopic. The protons on C2 will be equivalent to the protons on C4 due to the molecule's symmetry. They are expected to appear as two distinct signals, each integrating to 2H. Due to geminal and vicinal coupling, these will likely appear as complex multiplets, often as two sets of doublets, in the region of δ 4.5-5.0 ppm.[3]

-

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature.[4][5] In a non-polar aprotic solvent like CDCl₃, it is expected to appear as a broad singlet. Its position can vary significantly but is often found between δ 2.0 and 4.0 ppm. This signal will disappear upon the addition of a drop of D₂O to the NMR sample due to proton-deuterium exchange.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Assigned Proton | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constant (J) in Hz |

| H2'/H6' | 7.05 - 7.15 | 2H | dt | ³JHH ≈ 8.5 Hz, ⁴JHF ≈ 2.5 Hz |

| H4' | 6.85 - 6.95 | 1H | t | ³JHF ≈ 9.0 Hz |

| H2/H4 (axial) | 4.85 - 4.95 | 2H | d | ²JHH ≈ 7.0 Hz |

| H2/H4 (equatorial) | 4.70 - 4.80 | 2H | d | ²JHH ≈ 7.0 Hz |

| OH | 2.5 - 3.5 | 1H | br s | N/A |

Predicted ¹³C NMR and DEPT-135 Spectral Analysis

The ¹³C NMR spectrum will be instrumental in confirming the carbon skeleton. The use of a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is crucial, as it distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

-

Aromatic Carbons: The carbons of the difluorophenyl ring will exhibit splitting due to C-F coupling. The C-F coupling constants are diagnostic, with ¹JCF being the largest, followed by ²JCF, ³JCF, and so on.[6] The carbons directly bonded to fluorine (C3'/C5') will appear as a doublet with a large coupling constant.

-

Oxetane Carbons: The C3 carbon, being a quaternary alcohol, will appear downfield in the aliphatic region. The equivalent C2 and C4 carbons will appear further upfield.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Assigned Carbon | Predicted δ (ppm) | Multiplicity (from C-F coupling) | Coupling Constant (J) in Hz | DEPT-135 Signal |

| C3'/C5' | 162.5 - 164.5 | dd | ¹JCF ≈ 245-250 Hz, ³JCF ≈ 13 Hz | Quaternary (absent) |

| C1' | 145.0 - 147.0 | t | ³JCF ≈ 10 Hz | Quaternary (absent) |

| C2'/C6' | 109.5 - 111.5 | d | ²JCF ≈ 25 Hz | CH (positive) |

| C4' | 104.0 - 106.0 | t | ²JCF ≈ 26 Hz | CH (positive) |

| C2/C4 | 78.0 - 80.0 | s | N/A | CH₂ (negative) |

| C3 | 74.0 - 76.0 | t | ³JCF ≈ 3 Hz | Quaternary (absent) |

Visualization of Structure and Key Couplings

A clear understanding of the molecular structure and the through-bond relationships between nuclei is fundamental to spectral interpretation.

Caption: Molecular structure of this compound with atom numbering.

Caption: Key predicted J-coupling relationships for spectral interpretation.

Experimental Protocol for NMR Data Acquisition

To validate the predicted data, a systematic series of NMR experiments is required. The following protocol outlines a robust approach for the complete structural elucidation of this compound.

4.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a good starting point. For compounds with poor solubility or to resolve overlapping signals, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[7]

-

Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).[7]

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

4.2. NMR Experiment Workflow

The following sequence of experiments should be performed on a high-field NMR spectrometer (≥400 MHz).

Caption: Logical workflow for complete NMR-based structure elucidation.

Step-by-Step Acquisition:

-

¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration, and basic multiplicity.

-

¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

-

DEPT-135: Run this experiment to differentiate CH₂ groups (negative phase) from CH and CH₃ groups (positive phase).

-

¹H-¹H COSY: This experiment reveals proton-proton couplings. Cross-peaks will appear between protons that are coupled, for example, between the H2'/H6' and H4' protons.

-

¹H-¹³C HSQC: This spectrum correlates protons directly to the carbons they are attached to. It is the most reliable way to assign the chemical shifts of protonated carbons.

-

¹H-¹³C HMBC: This experiment shows correlations between protons and carbons over two to four bonds. It is critical for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the oxetane protons (H2/H4) to the aromatic carbon C1' will confirm the connection between the two rings.

-

(Optional) ¹⁹F NMR: If available, a ¹⁹F NMR spectrum would show a single signal for the two equivalent fluorine atoms, confirming their chemical environment.[8]

By systematically applying this workflow, a researcher can move from predicted data to confirmed, unambiguous structural assignment, ensuring the highest level of scientific trustworthiness.

References

-

University College London. Chemical shifts. [Link]

-

Saunders, C., Khaled, M. B., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

Tökés, A. L., et al. (2003). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. [Link]

-

Barros, T. A., et al. (2020). Chemical Space Exploration of Oxetanes. MDPI. [Link]

-

Mykhailiuk, P. K. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Nishikubo, T., Kameyama, A., & Kudo, K. (2017). 1 H NMR spectra (CDCl 3 ) of oxetane and POx. ResearchGate. [Link]

-

Waser, J., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

-

Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. [Link]

-

Reddit User Discussion. (2023). Hydroxyl Groups in NMR. r/Chempros. [Link]

-

Malinowski, E. R. (1963). Proton NMR Chemical Shifts of Hydronium and Hydroxyl Ions. Journal of the American Chemical Society. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (2019). Correlation between 1H NMR chemical shifts of hydroxyl protons in n-hexanol/cyclohexane and molecular association properties investigated using density functional theory. [Link]

-

Dolbier, W. R. (2009). An Overview of Fluorine NMR. ResearchGate. [Link]

-

Le, T. T. A., et al. (2022). New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. RSC Publishing. [Link]

-

Popova, E. A., et al. (2019). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. reddit.com [reddit.com]

- 6. mdpi.com [mdpi.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

3-(3,5-Difluorophenyl)oxetan-3-OL mass spectrometry analysis

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-(3,5-Difluorophenyl)oxetan-3-ol

Introduction

In the landscape of modern drug discovery and development, the structural elucidation of novel chemical entities is a cornerstone of progress. Small molecules incorporating unique scaffolds, such as the oxetane ring, have garnered significant attention for their ability to modulate physicochemical properties like solubility and metabolic stability.[1][2] This guide focuses on one such molecule: this compound. With a molecular formula of C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol , this compound presents a unique analytical challenge and opportunity.[3]

Mass spectrometry stands as an indispensable tool for confirming the identity, structure, and purity of such compounds. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive framework for the mass spectrometric analysis of this compound. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring a robust and self-validating analytical system.

Core Molecular Structure & Physicochemical Properties

A thorough analysis begins with an understanding of the molecule's fundamental characteristics. The structure of this compound integrates three key functional regions that dictate its behavior in a mass spectrometer:

-

The Oxetane Ring: A four-membered, strained heterocyclic ether. This strained ring is a potential site for charge localization and is susceptible to ring-opening fragmentation pathways.[4]

-

The Tertiary Alcohol (-OH): This hydroxyl group is a primary site for ionization (both protonation and deprotonation) and is prone to a characteristic neutral loss of water.[5]

-

The 3,5-Difluorophenyl Group: The aromatic ring provides stability, while the two fluorine atoms serve as mass markers, influencing the molecule's electronic properties and fragmentation.

These features are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1395281-64-7 | [3][6] |

| Molecular Formula | C₉H₈F₂O₂ | [3] |

| Molecular Weight | 186.16 g/mol | [3] |

| Monoisotopic Mass | 186.0492 Da |

The Causality of Ionization Technique Selection

The choice of ionization source is the most critical decision in shaping the analytical outcome. The goal is to convert the neutral analyte into a gas-phase ion with maximum efficiency and minimal unintended degradation.

Primary Recommendation: Electrospray Ionization (ESI)

For a polar, non-volatile small molecule like this compound, Electrospray Ionization (ESI) is the premier choice. As a "soft" ionization technique, ESI imparts minimal excess energy to the analyte, which is advantageous for preserving the molecular ion and obtaining a clear measurement of its molecular weight.[7]

-

Expertise & Causality: The molecule's hydroxyl group and the ether oxygen of the oxetane ring contain lone pairs of electrons, making them excellent proton acceptors (Lewis bases).[4][8] This inherent chemical property makes the molecule ideally suited for forming a protonated molecule, [M+H]⁺, in positive ion mode. Conversely, the hydroxyl proton is sufficiently acidic to be abstracted, allowing for detection in negative ion mode as [M-H]⁻.[8]

-

Positive vs. Negative Ion Mode:

-

Positive Ion Mode ([M+H]⁺): This is the recommended starting point. By acidifying the mobile phase (e.g., with 0.1% formic acid), we create a proton-rich environment that promotes the formation of the [M+H]⁺ ion, which is often highly stable and abundant.[9]

-

Negative Ion Mode ([M-H]⁻): This mode can also be effective. By using a basic mobile phase additive (e.g., a trace of ammonia solution), we facilitate the removal of the hydroxyl proton.[9] Comparing the signal-to-noise ratio in both modes is a crucial step in method development to ensure maximum sensitivity.

-

Alternative Technique: Electron Ionization (EI)

Electron Ionization (EI), typically coupled with Gas Chromatography (GC), is a "hard" ionization technique. It involves bombarding the molecule with high-energy electrons (70 eV), causing extensive and reproducible fragmentation.[10]

-

Trustworthiness & Application: While ESI is superior for determining molecular weight, EI provides a rich, fingerprint-like fragmentation pattern that is invaluable for structural confirmation and library matching.[11] However, its application here is contingent on the analyte's thermal stability and volatility. The molecular ion peak in EI spectra is often weak or entirely absent for alcohols due to rapid fragmentation.[5]

Experimental Workflow and Protocols

A self-validating protocol requires meticulous attention to each step, from sample preparation to data acquisition.

Experimental Workflow: LC-ESI-MS/MS

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1395281-64-7|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. arctomsci.com [arctomsci.com]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. uab.edu [uab.edu]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Combination of Oxetane and Difluorophenyl Moieties

An In-depth Technical Guide to the Solubility and Stability Profile of 3-(3,5-Difluorophenyl)oxetan-3-OL

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. This compound emerges as a compound of significant interest, embodying a strategic design that marries two powerful medicinal chemistry motifs: the oxetane ring and a difluorinated phenyl group.

The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a versatile building block to enhance key drug-like properties.[1][2] When used to replace more common functionalities like gem-dimethyl or carbonyl groups, oxetanes can profoundly improve aqueous solubility, tune lipophilicity, enhance metabolic stability, and introduce conformational rigidity that may favor target binding.[1][3][4][5] The polarity and hydrogen bond accepting capability of the oxetane oxygen contribute to improved solubility, while its compact, three-dimensional structure allows for exploration of novel chemical space.[3]

The incorporation of fluorine atoms into drug candidates is a well-established strategy for enhancing metabolic stability and modulating physicochemical properties.[6][7][8][9] The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) family.[7][10] This strategic fluorination at metabolically vulnerable positions can significantly extend a drug's half-life and improve bioavailability.[7][10] Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups and influence lipophilicity, which are critical parameters for a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8][10]

This guide provides a comprehensive technical overview of the anticipated solubility and stability profile of this compound, grounded in established chemical principles. It offers field-proven methodologies for the empirical determination of these critical parameters, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential before embarking on detailed solubility and stability assessments. The key computed and reported properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₈F₂O₂ | [11][12][13] |

| Molecular Weight | 186.16 g/mol | [11][12][13] |

| CAS Number | 1395281-64-7 | [12][13][14] |

| Appearance | Solid (predicted) | |

| Hydrogen Bond Donors | 1 (from -OH) | Inferred |

| Hydrogen Bond Acceptors | 2 (from -OH and oxetane O) | Inferred |

Solubility Profile: A Predictive and Experimental Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The structure of this compound suggests a nuanced solubility profile, with both hydrophilic and lipophilic characteristics.

Theoretical Assessment

-

Aqueous Solubility : The presence of the tertiary alcohol (-OH) and the oxetane's ether oxygen provides sites for hydrogen bonding with water, suggesting a degree of aqueous solubility. The oxetane motif itself is known to often increase aqueous solubility compared to a corresponding gem-dimethyl group.[4][5]

-

Lipophilicity : The 3,5-difluorophenyl group is inherently lipophilic. The introduction of fluorine atoms to an aromatic ring generally increases lipophilicity compared to hydrogen.[7][8] Therefore, a balance between the polar oxetane-ol head and the lipophilic difluorophenyl tail will dictate the overall solubility in both aqueous and organic media.

Experimental Protocol for Thermodynamic Solubility Assessment